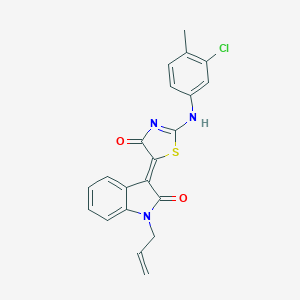![molecular formula C19H18BrN5OS B308289 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308289.png)
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzoxazepine derivatives and has a unique structure that makes it a promising candidate for various pharmacological activities.
Mécanisme D'action
The mechanism of action of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of specific enzymes and receptors that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response, and also has the ability to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine are complex and depend on the specific application. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and also has the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its unique structure, which makes it a promising candidate for various pharmacological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are numerous future directions for the research and development of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Some potential areas of focus include the development of more efficient synthesis methods, the identification of new pharmacological activities, and the optimization of its pharmacokinetic properties for use in drug development. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various disease states.
In conclusion, 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising chemical compound with numerous potential applications in drug discovery and development. Its unique structure and mechanism of action make it a promising candidate for various pharmacological activities, and further research is needed to fully understand its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that includes the reaction of pyridine with ethyl bromoacetate to form the corresponding ester. The ester is then treated with butylthiol and potassium carbonate to obtain the thioether intermediate, which is then cyclized with triphosgene and 1,2-diaminobenzene to produce the final product.
Applications De Recherche Scientifique
The unique structure of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has made it a promising candidate for various scientific research applications. It has been extensively studied for its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent.
Propriétés
Nom du produit |
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C19H18BrN5OS |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
10-bromo-3-butylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18BrN5OS/c1-2-3-10-27-19-23-18-16(24-25-19)14-11-13(20)4-5-15(14)22-17(26-18)12-6-8-21-9-7-12/h4-9,11,17,22H,2-3,10H2,1H3 |
Clé InChI |
YSLNQLBPZPIPEM-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B308206.png)
![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
![1-{6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308208.png)
![7-{[4-(Benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B308210.png)
![7-Acetyl-6-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308211.png)
![3-[(4-Methylbenzyl)thio]-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308212.png)
![10-Bromo-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308213.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B308217.png)
![3-(Allylsulfanyl)-6-(5-chloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308218.png)
![6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B308221.png)

![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B308223.png)
![6-[2-(2-Furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 4-methylbenzyl sulfide](/img/structure/B308226.png)
![4-Methylbenzyl 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308228.png)